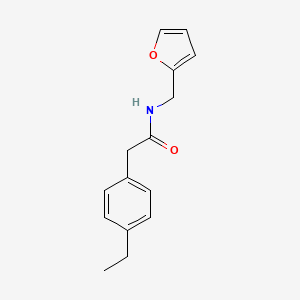![molecular formula C14H12FNO2 B5316558 3-[(2-fluorobenzyl)oxy]benzamide](/img/structure/B5316558.png)
3-[(2-fluorobenzyl)oxy]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of benzamide derivatives, including fluorinated versions, often involves nucleophilic substitution reactions, coupling reactions, or the use of specific reagents to introduce the fluorobenzyl group onto the benzamide scaffold. For example, a method for synthesizing benzamide analogs involves acylating amines with benzoic acid derivatives under conditions that facilitate the formation of the amide bond (Kelly et al., 2007).
Molecular Structure Analysis
The molecular structure of benzamide derivatives, including those substituted with fluorobenzyl groups, can significantly influence their physical and chemical properties. Crystal structure analysis can reveal insights into the molecular conformation, intermolecular interactions, and polymorphism. For instance, studies on N-substituted benzamides have shown that the orientation and substitution pattern on the benzene rings can lead to varied crystal packing arrangements, influenced by hydrogen bonding and π-π interactions (Chopra & Row, 2008).
Chemical Reactions and Properties
Benzamide derivatives can undergo various chemical reactions, including hydrolysis, amidation, and substitution reactions, which can modify their chemical structure and properties. The presence of a fluorobenzyl group can influence the reactivity of the compound by affecting electron distribution and molecular stability. The synthesis and reactivity of such compounds often require specific conditions to maintain the integrity of the fluorine-substituted benzyl group (Gougoutas, Chang, & Etter, 1976).
Physical Properties Analysis
The physical properties of 3-[(2-fluorobenzyl)oxy]benzamide, such as melting point, solubility, and crystal form, can be influenced by its molecular structure. The fluorine atom's electronegativity and its position on the benzyl group can affect the compound's polarity, solubility in various solvents, and crystallization behavior. For example, the study of disorder-induced polymorphism in similar compounds has highlighted how slight modifications in molecular structure can lead to significant changes in physical properties (Chopra & Row, 2008).
Chemical Properties Analysis
The chemical properties of 3-[(2-fluorobenzyl)oxy]benzamide, including acidity, basicity, and reactivity towards various chemical reagents, are closely tied to its molecular architecture. The presence of the fluorobenzyl moiety can influence the compound's electronic properties, making it more reactive or selective in certain chemical transformations. Studies on fluorinated benzamide derivatives have explored their potential as intermediates in organic synthesis, highlighting the role of fluorine in modulating chemical reactivity and selectivity (Hall et al., 1991).
作用機序
将来の方向性
特性
IUPAC Name |
3-[(2-fluorophenyl)methoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2/c15-13-7-2-1-4-11(13)9-18-12-6-3-5-10(8-12)14(16)17/h1-8H,9H2,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFJZLDPGQMFPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC(=C2)C(=O)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(allylthio)-1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-benzimidazole](/img/structure/B5316500.png)
![4-ethyl-5-[1-(5-fluoro-2-methoxybenzyl)piperidin-3-yl]-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5316513.png)

![2-[5-(4-amino-1,2,5-oxadiazol-3-yl)-1H-tetrazol-1-yl]-N-1-naphthylacetamide](/img/structure/B5316528.png)
![ethyl 5-[4-(acetyloxy)phenyl]-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5316535.png)
![N-[3-{[(6-methyl-2-pyridinyl)amino]carbonyl}-4-(1-piperidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5316543.png)
![2-ethoxy-5-[2-(1H-indol-3-yl)pyrimidin-4-yl]benzoic acid](/img/structure/B5316550.png)
![2-[2-(2-ethoxy-5-nitrophenyl)vinyl]-8-quinolinol](/img/structure/B5316569.png)
![7-(3-chlorophenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5316578.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[(7-methylpyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5316584.png)

![4-benzyl-3-ethyl-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5316592.png)